4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Vue d'ensemble

Description

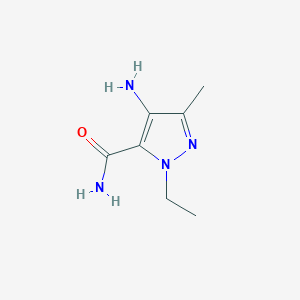

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by functionalization. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by subsequent alkylation and amination steps .

Industrial Production Methods: Industrial production methods often employ multi-step synthesis involving the use of catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and one-pot multicomponent processes are frequently utilized .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties

Industry: Utilized in the development of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also affects various signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- Ethyl 5-amino-1-methylpyrazole-4-carboxylate

- 3-Amino-1-methyl-1H-pyrazole

Comparison: 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl and methyl groups at specific positions on the pyrazole ring influences its interaction with molecular targets and its overall pharmacokinetic properties .

Activité Biologique

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a pyrazole ring, which is notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. The following sections detail its biological activity, synthesis methods, and research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This inhibition can lead to alterations in various signaling pathways, which are crucial for the compound's observed therapeutic effects.

Anticancer Properties

Research has indicated that compounds containing the pyrazole structure exhibit significant anticancer properties. In particular, studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to enhance caspase-3 activity and induce morphological changes in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Table: Summary of Anticancer Activity

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1 | Induces apoptosis |

| HepG2 | 10 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 5 | Reduces viability |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have demonstrated that derivatives of pyrazole can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The anti-inflammatory action is thought to be mediated through the inhibition of specific pathways involved in inflammation, such as NF-kB signaling .

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate.

- Functionalization : Subsequent alkylation and amination steps are performed to introduce the ethyl and methyl groups at specific positions on the pyrazole ring.

Common Reagents Used

| Reaction Type | Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate |

| Reduction | Sodium borohydride, lithium aluminum hydride |

| Substitution | Alkyl halides, acyl chlorides |

Industrial Production Methods

In industrial settings, multi-step synthesis often employs catalysts and optimized conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions are commonly utilized .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antitumor Activity : A study demonstrated that pyrazole derivatives could inhibit microtubule assembly at concentrations around 20 μM, indicating potential use as microtubule-destabilizing agents in cancer therapy .

- Enzyme Inhibition : Research on enzyme inhibitors has shown that compounds similar to 4-Amino-1-ethyl-3-methyl-1H-pyrazole can effectively inhibit PfDHODH (Plasmodium falciparum Dihydroorotate Dehydrogenase), which is critical for malaria treatment .

- Inflammatory Response : Another study highlighted the anti-inflammatory effects of substituted pyrazoles in models of acute inflammation, where they demonstrated superior efficacy compared to conventional anti-inflammatory drugs like diclofenac .

Propriétés

IUPAC Name |

4-amino-2-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3,8H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRCATJFABPUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550513 | |

| Record name | 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89239-62-3 | |

| Record name | 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.